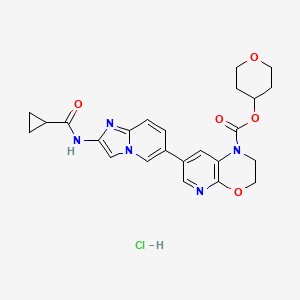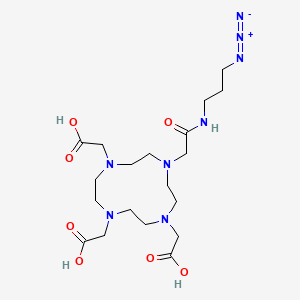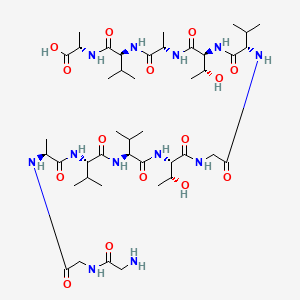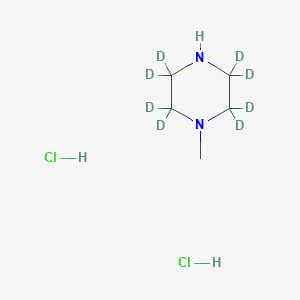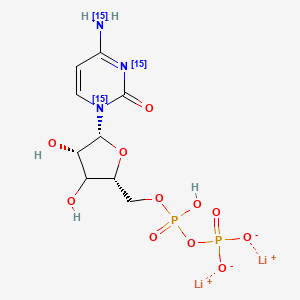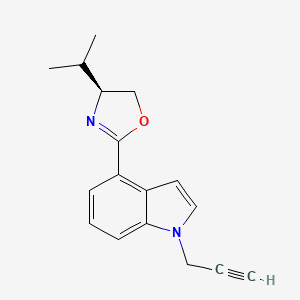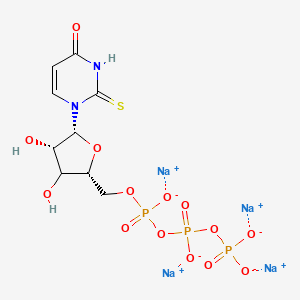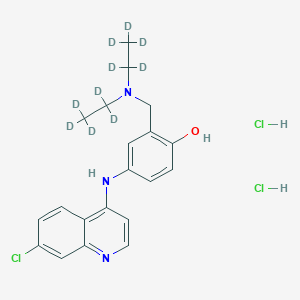
Amodiaquine-d10 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amodiaquine-d10 (hydrochloride) is a deuterated form of Amodiaquine, a 4-aminoquinoline compound. It is primarily used as an antimalarial agent and has shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum . The deuterated form, Amodiaquine-d10, is often used in scientific research to study the pharmacokinetics and metabolism of Amodiaquine due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amodiaquine-d10 (hydrochloride) involves a multi-step process. One common method includes the following steps :
Mannich Reaction: This step involves the reaction of 4,7-dichloroquinoline with formaldehyde and diethylamine to form 4,7-dichloroquinoline-2-(diethylaminomethyl)phenol.
Substitution Reaction: The intermediate product undergoes a substitution reaction with 4-amino-7-chloroquinoline to form Amodiaquine.
Industrial Production Methods
Industrial production of Amodiaquine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Amodiaquine-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-desethylamodiaquine, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
N-desethylamodiaquine: Formed through oxidation.
Various substituted derivatives: Depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Amodiaquine-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in the study of cellular uptake and metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Amodiaquine in the body.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mecanismo De Acción
The mechanism of action of Amodiaquine-d10 (hydrochloride) is similar to that of Amodiaquine. It is believed to inhibit heme polymerase activity in Plasmodium falciparum, leading to the accumulation of free heme, which is toxic to the parasite . The drug binds to free heme, preventing its conversion to a less toxic form, thereby disrupting the parasite’s membrane function .
Comparación Con Compuestos Similares
Amodiaquine-d10 (hydrochloride) is compared with other 4-aminoquinoline compounds such as:
Chloroquine: Similar in structure and activity but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Used for similar purposes but has different pharmacokinetic properties.
Mefloquine: Another antimalarial with a different mechanism of action.
Amodiaquine-d10 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic studies and a better understanding of the drug’s metabolism .
Propiedades
Fórmula molecular |
C20H24Cl3N3O |
|---|---|
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H/i1D3,2D3,3D2,4D2;; |
Clave InChI |
ROEBJVHPINPMKL-WBCDGJSESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H].Cl.Cl |
SMILES canónico |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

